![molecular formula C11H8FN3O3S2 B2542978 2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 329695-55-8](/img/structure/B2542978.png)
2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
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Description
“2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid” is an organic compound with the molecular formula C11H8FN3O3S2 . It’s also known as FBTSA.
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and its molecular formula, C11H8FN3O3S2 . The presence of fluorobenzoyl, thiadiazol, and sulfanyl groups in the molecule suggests a complex structure with potential for various chemical interactions.Scientific Research Applications
Biological Activity and Pharmacological Applications
1,3,4-Thiadiazole derivatives have been extensively studied for their wide-ranging pharmacological properties. These compounds are recognized for their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of the toxophoric N2C2S moiety within the 1,3,4-thiadiazole structure is believed to contribute significantly to these activities. The development of hybrid molecules by combining different pharmacophoric groups within a single framework has led to compounds with notable biological profiles, emphasizing the importance of thiadiazole derivatives in drug discovery and development (Mishra, Singh, Tripathi, & Giri, 2015).
Structural and Spectroscopic Studies
The structural elucidation and characterization of compounds containing the thiadiazole moiety, including those substituted with fluoro and bromo groups, have been subjects of interest. For instance, the study of metal(II) 2-fluorobenzoate complexes with various N-donor ligands aimed to contribute to future research by providing insight into factors affecting structure. This work has laid the foundation for the development of molecules with specific physical and biological applications, highlighting the relevance of these compounds in material science (Öztürkkan & Necefoğlu, 2022).
Synthesis and Chemical Reactions
The synthesis and structural properties of novel substituted thiadiazolines, including the 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, have been explored. These studies not only provide insights into the chemical reactivity and potential applications of these compounds but also emphasize the importance of thiadiazole and thiazolidine derivatives in medicinal chemistry and synthetic organic chemistry (Issac & Tierney, 1996).
properties
IUPAC Name |
2-[[5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O3S2/c12-7-3-1-6(2-4-7)9(18)13-10-14-15-11(20-10)19-5-8(16)17/h1-4H,5H2,(H,16,17)(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYIHGKGFVIWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid |
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